molecular formula C17H22O B12627577 (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol CAS No. 919282-66-9

(3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol

Cat. No.: B12627577
CAS No.: 919282-66-9
M. Wt: 242.36 g/mol
InChI Key: XPWLAWRNRFNDED-KRWDZBQOSA-N
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Description

(3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene coupling reactions, followed by selective reduction and oxidation steps to introduce the desired functional groups. The reaction conditions often require the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s reactivity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, osmium tetroxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol exerts its effects involves interactions with various molecular targets. The compound’s multiple double and triple bonds allow it to participate in a range of chemical reactions, potentially interacting with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-Heptadeca-7,9,15-triene-11,13-diyn-3-ol: shares similarities with other polyunsaturated compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of double and triple bonds, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

919282-66-9

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

(3S)-heptadeca-7,9,15-trien-11,13-diyn-3-ol

InChI

InChI=1S/C17H22O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h3,5,10-13,17-18H,4,14-16H2,1-2H3/t17-/m0/s1

InChI Key

XPWLAWRNRFNDED-KRWDZBQOSA-N

Isomeric SMILES

CC[C@@H](CCCC=CC=CC#CC#CC=CC)O

Canonical SMILES

CCC(CCCC=CC=CC#CC#CC=CC)O

Origin of Product

United States

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